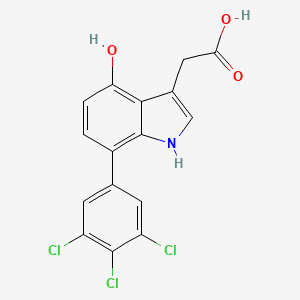
4-Hydroxy-7-(3,4,5-trichlorophenyl)indole-3-acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Hydroxy-7-(3,4,5-trichlorophenyl)indole-3-acetic acid is a synthetic compound belonging to the indole derivative family. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Hydroxy-7-(3,4,5-trichlorophenyl)indole-3-acetic acid typically involves the Fischer indole synthesis method. This method includes the reaction of phenylhydrazine with a ketone or aldehyde under acidic conditions to form the indole ring . For this specific compound, the starting materials would include 3,4,5-trichlorophenylhydrazine and a suitable ketone or aldehyde precursor. The reaction is usually carried out in methanol with methanesulfonic acid as the catalyst under reflux conditions .
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The process would involve optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques such as crystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
4-Hydroxy-7-(3,4,5-trichlorophenyl)indole-3-acetic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different derivatives with altered biological activities.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group would yield a ketone or aldehyde, while substitution reactions could produce a variety of derivatives with different functional groups on the phenyl ring .
Applications De Recherche Scientifique
4-Hydroxy-7-(3,4,5-trichlorophenyl)indole-3-acetic acid has several scientific research applications:
Mécanisme D'action
The mechanism of action of 4-Hydroxy-7-(3,4,5-trichlorophenyl)indole-3-acetic acid involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to receptors or enzymes involved in key biological processes. For example, it may inhibit the activity of certain enzymes, leading to reduced inflammation or cancer cell proliferation . The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
Indole-3-acetic acid: A naturally occurring plant hormone with similar structural features but different biological activities.
4-Hydroxy-2-quinolones: Compounds with similar hydroxyl and aromatic ring structures but different pharmacological properties.
Uniqueness
4-Hydroxy-7-(3,4,5-trichlorophenyl)indole-3-acetic acid is unique due to the presence of the trichlorophenyl group, which imparts distinct chemical and biological properties. This structural feature can enhance the compound’s stability, reactivity, and potential therapeutic applications compared to other indole derivatives .
Propriétés
Formule moléculaire |
C16H10Cl3NO3 |
|---|---|
Poids moléculaire |
370.6 g/mol |
Nom IUPAC |
2-[4-hydroxy-7-(3,4,5-trichlorophenyl)-1H-indol-3-yl]acetic acid |
InChI |
InChI=1S/C16H10Cl3NO3/c17-10-3-7(4-11(18)15(10)19)9-1-2-12(21)14-8(5-13(22)23)6-20-16(9)14/h1-4,6,20-21H,5H2,(H,22,23) |
Clé InChI |
OHBKHNORDLWNMP-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C2C(=CNC2=C1C3=CC(=C(C(=C3)Cl)Cl)Cl)CC(=O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



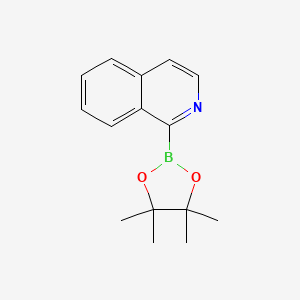
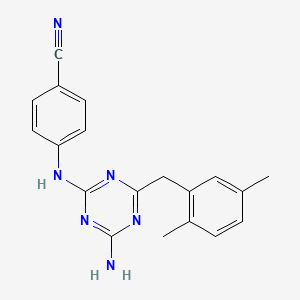


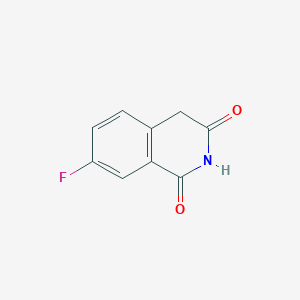
![4,5,6,7-Tetrahydro-3H-[1,2,3]triazolo[4,5-c]pyridine hydrochloride](/img/structure/B13123739.png)


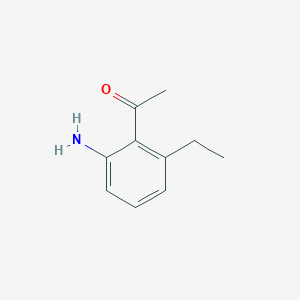

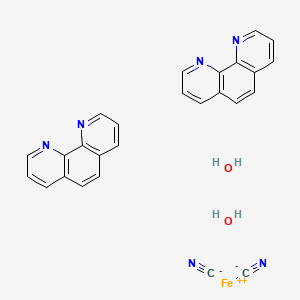
![1,4-Bis[(4-chlorophenyl)sulfanyl]-5,8-dihydroxyanthracene-9,10-dione](/img/structure/B13123759.png)
![2-(4-Bromonaphthalen-1-yl)dibenzo[b,d]furan](/img/structure/B13123762.png)
